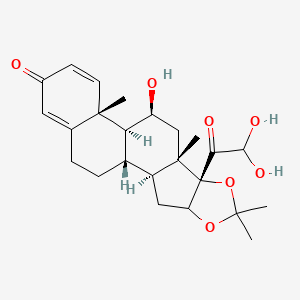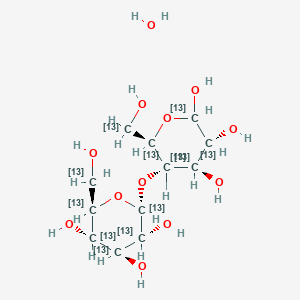
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate, also known as uric acid sodium salt, is a compound with the molecular formula C5H5N4NaO3S. It is a sodium salt derivative of uric acid, which is a naturally occurring purine derivative found in the body. Uric acid sodium salt is known for its role in the metabolism of purines and its involvement in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate typically involves the reaction of uric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where uric acid is dissolved in water and sodium hydroxide is added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of uric acid sodium salt.
Industrial Production Methods
In industrial settings, the production of uric acid sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient mixing to achieve the desired outcome.
化学反応の分析
Types of Reactions
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The sodium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions involving cation exchange can be carried out using various salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its role in purine metabolism and its effects on biological systems.
Medicine: Research on uric acid sodium salt includes its potential therapeutic applications and its involvement in diseases such as gout.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate involves its interaction with various molecular targets and pathways. The compound acts as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. It also plays a role in the regulation of purine metabolism and can influence cellular processes through its effects on enzyme activity and gene expression.
類似化合物との比較
Similar Compounds
Uric Acid: The parent compound of uric acid sodium salt, involved in purine metabolism.
Allopurinol: A structural analog used as a medication to reduce uric acid levels.
Xanthine: Another purine derivative with similar chemical properties.
Uniqueness
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity characteristics compared to its parent compound, uric acid. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C5H3N4NaO2S |
|---|---|
分子量 |
209.14 g/mol |
IUPAC名 |
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate |
InChI |
InChI=1S/C5H4N4O2S.Na/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1/i1+1,3+1,4+1; |
InChIキー |
FBZDNRGBUFLQEP-XRNBZBNOSA-M |
異性体SMILES |
C12=NC(=O)N[13C](=[13C]1N[13C](=O)N2)[S-].[Na+] |
正規SMILES |
C12=C(NC(=O)N=C1NC(=O)N2)[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


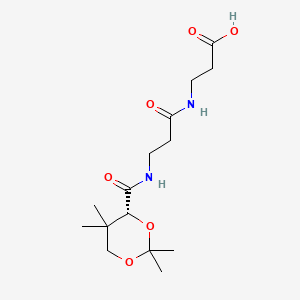
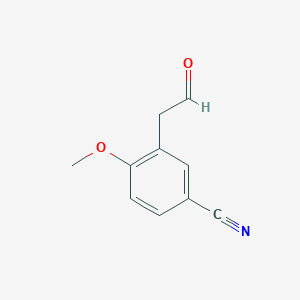
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)

![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

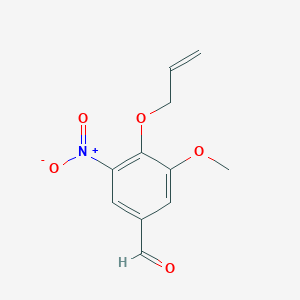
![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
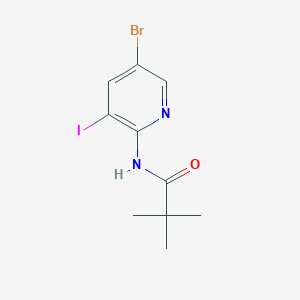
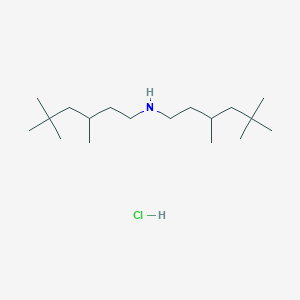
![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

